1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene
Description
1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with two chlorine atoms and a sulfonyl group attached to a 3-methylpyrazole moiety
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-4-5-14(13-7)17(15,16)8-2-3-9(11)10(12)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZMZNYYEISQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene typically involves multiple steps. One common method starts with the chlorination of benzene to introduce the chlorine atoms at the 1 and 2 positions. This is followed by the sulfonation of the benzene ring to introduce the sulfonyl group. The final step involves the attachment of the 3-methylpyrazole moiety to the sulfonyl group through a substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different sulfonyl derivatives .
Scientific Research Applications
1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorine atoms and the pyrazole moiety can also participate in various binding interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the sulfonyl and pyrazole groups, making it less versatile in chemical reactions.
4-Chlorobenzenesulfonyl Chloride: Contains a sulfonyl chloride group but lacks the pyrazole moiety.
3-Methylpyrazole: Contains the pyrazole moiety but lacks the benzene ring and chlorine atoms.
Uniqueness
1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
